molecular formula C20H21N5O2S B2592037 N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189656-26-5

N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2592037
CAS No.: 1189656-26-5
M. Wt: 395.48
InChI Key: UGXSFSJKRULKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitumor Agents : Research has focused on the synthesis of heterocyclic compounds, including thiazolopyrimidines and their derivatives, with potential antimicrobial and antitumor activities. Although some compounds have shown promising antimicrobial activity, antitumor activity has not been appreciably observed in certain derivatives (Said et al., 2004).

  • Cardiovascular Agents : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have been prepared as inhibitors of cAMP phosphodiesterase, displaying potential as cardiovascular agents. These compounds have shown significant effects on cardiac output without appreciably affecting heart rate, indicating their potential for clinical evaluation (Novinson et al., 1982).

Synthesis Techniques

  • Metal-Free Synthesis : Innovative methods for synthesizing biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines, through metal-free oxidative N-N bond formation have been developed. These methods feature short reaction times and high yields, indicating progress in efficient synthesis techniques (Zheng et al., 2014).

  • Antitumor Activity via Apoptosis Induction : Some synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines have been evaluated for cytotoxic activity against cancer cell lines, showing potent antitumor activity and apoptosis induction through cell cycle arrest. This highlights the therapeutic potential of these compounds in cancer treatment (Fares et al., 2014).

Herbicidal Activity

  • Herbicidal 2-Arylthio-1,2,4-triazolo[1,5-a]pyrimidines : The synthesis of 2-arylthio-1,2,4-triazolo[1,5-a]pyrimidines has been explored for their herbicidal activity, particularly against rape. This research signifies the potential of heterocyclic compounds in developing novel herbicides (Guangfu et al., 2010).

Properties

IUPAC Name

N-benzyl-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-2-11-24-19(27)18-15(10-12-28-18)25-16(22-23-20(24)25)8-9-17(26)21-13-14-6-4-3-5-7-14/h3-7,10,12H,2,8-9,11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXSFSJKRULKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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